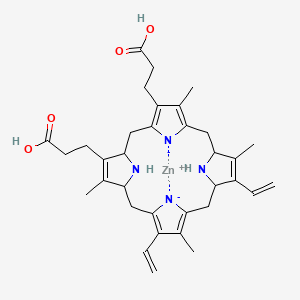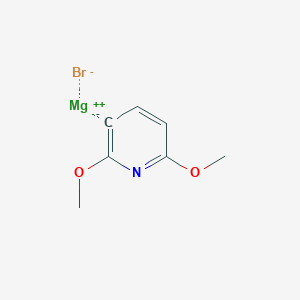
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is a complex organometallic compound that features a magnesium center coordinated to a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide typically involves the reaction of 2,6-dimethoxypyridine with magnesium bromide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various organomagnesium compounds.
Scientific Research Applications
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide exerts its effects involves the coordination of the magnesium center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: A simpler compound with similar reactivity but lacks the pyridine moiety.
2,6-dimethoxypyridine: Shares the pyridine structure but does not contain magnesium.
Grignard reagents: Organomagnesium compounds that are widely used in organic synthesis.
Uniqueness
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is unique due to the presence of both the magnesium center and the 2,6-dimethoxypyridine ligand. This combination provides distinct reactivity and coordination properties that are not found in simpler compounds .
Properties
Molecular Formula |
C7H8BrMgNO2 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C7H8NO2.BrH.Mg/c1-9-6-4-3-5-7(8-6)10-2;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ADQPOBGIULJINM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC(=[C-]C=C1)OC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
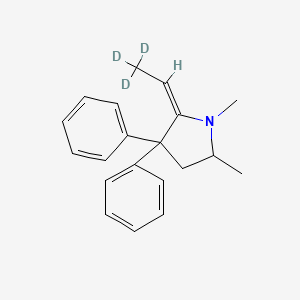



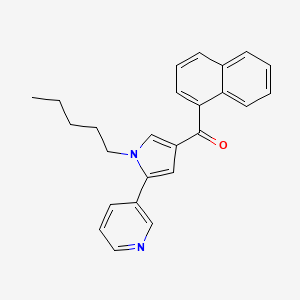
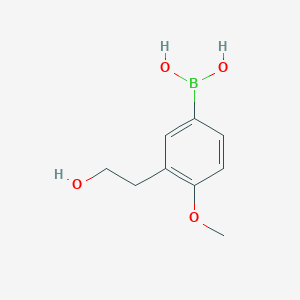





![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
